
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of a chloro group and a piperidinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride typically involves the condensation of 4-chlorobenzoyl chloride with alpha-(1-methyl-1-piperidinoethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzamide
- N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
- 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
Uniqueness
4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
16297-41-9 |
|---|---|
Molecular Formula |
C22H26Cl2N2O |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-chloro-N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)benzamide;chloride |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-9-5-3-6-10-17)24-21(26)18-11-13-19(23)14-12-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H |
InChI Key |
YSELBCYYMSDAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



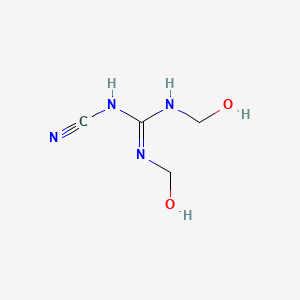

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
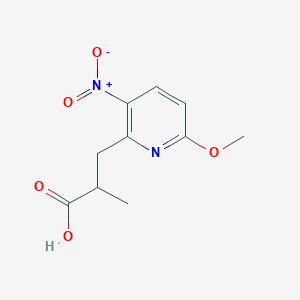
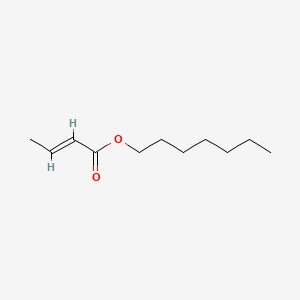
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
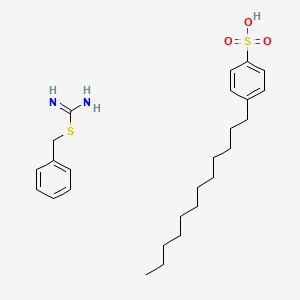
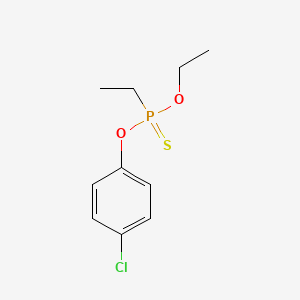
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)


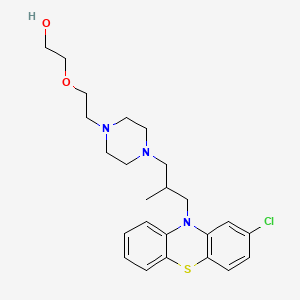
![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
